![molecular formula C16H18ClNOS B2559508 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide CAS No. 923751-35-3](/img/structure/B2559508.png)
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide
Overview
Description
2-Chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone substituted with a 5-methylthiophen-2-ylmethyl group and a 2-phenylethyl moiety. The compound’s molecular formula is C₁₆H₁₇ClN₂OS, with a molecular weight of 320.84 g/mol. Its structure combines a thiophene ring (a sulfur-containing heterocycle) with a phenethyl chain, which may confer unique physicochemical properties, such as enhanced lipophilicity or metabolic stability compared to simpler chloroacetamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylthiophene, 2-phenylethylamine, and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 5-methylthiophene with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide.
Final Product Formation: The intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Target Pathogen |
---|---|---|
Derivative A | 0.22 - 0.25 | Staphylococcus aureus |
Derivative B | 3.12 - 12.5 | Escherichia coli |
Derivative C | 3.12 | Candida albicans |
These findings suggest that the compound may also possess similar antimicrobial effects, warranting further investigation into its efficacy against resistant strains of pathogens.
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of pathways associated with inflammatory responses. Studies on related compounds have demonstrated their ability to inhibit the NLRP3 inflammasome, which is crucial in mediating inflammatory processes.
Case Study : In vitro studies have shown that certain derivatives can significantly reduce cytokine release in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. The phenylethyl group may enhance binding affinity to certain receptors, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Phenethyl-Substituted Chloroacetamides
- 2-Chloro-N-phenethylacetamide (C₁₀H₁₂ClNO): A simpler analogue lacking the thiophene substituent. It is used in synthetic chemistry and has been studied for its metabolic pathways.
- 2-Chloro-N-[(1S)-1-phenylethyl]acetamide (C₁₀H₁₂ClNO): Features a chiral phenethyl group, which may influence binding affinity in enantioselective biological targets. This compound highlights the importance of stereochemistry in chloroacetamide derivatives .
Thiophene-Containing Chloroacetamides
- 2-Chloro-N-Ethyl-N-{[(Thiophen-2-Ylmethyl)Carbamoyl]Methyl}Acetamide (C₁₁H₁₅ClN₂O₂S): Shares the thiophene motif but includes an ethyl group and carbamoyl linker.
- N-(3-Acetyl-2-thienyl)-2-bromoacetamide : A brominated analogue with a 3-acetylthiophene group. Bromine substitution increases molecular weight and polarizability, which could affect solubility and reactivity in comparison to chlorine .
Herbicidal Chloroacetamides
- Acetochlor (C₁₄H₂₀ClNO₂): A pre-emergent herbicide with ethoxymethyl and ethyl/methylphenyl substituents. Its metabolism in human and rat liver microsomes produces carcinogenic intermediates like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA), highlighting the role of substituents in metabolic activation .
- Alachlor (C₁₄H₂₀ClNO₂): Similar to acetochlor but with a methoxymethyl group. Comparative studies show that alachlor is metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) at rates 5× higher in rats than humans, underscoring species-specific metabolic differences .
Key Research Findings
Species-Specific Metabolism: Rat liver microsomes metabolize chloroacetamide herbicides (e.g., acetochlor) to carcinogenic intermediates 10–50× faster than human microsomes, suggesting divergent toxicological risks .
Substituent Effects on Bioactivity : Thiophene and thiazole substituents enhance anticonvulsant activity in acetamide derivatives, likely due to improved blood-brain barrier penetration .
Environmental Persistence : Chloroacetamides with halogenated aryl groups (e.g., 2-chloro-N-[5-chlorothien-2-yl]acetamide) exhibit greater environmental persistence, posing ecological risks .
Biological Activity
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.84 g/mol. The compound features a chloro group, a thiophene moiety, and an acetamide functional group, which are key to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 512 µg/mL .
Anticancer Properties
Studies have demonstrated that compounds with similar structural features possess anticancer activity. For example, compounds that interact with the HSET protein have been shown to induce multipolar mitosis in cancer cells, leading to cell death . The mechanism involves disrupting normal mitotic processes, which is critical in cancer therapy.
Analgesic Effects
Analgesic properties have also been observed in related compounds. For instance, derivatives of 2-chloro-N,N-diphenylacetamide were evaluated for their analgesic activity using the hot plate model, showing significant pain relief effects . This suggests that the acetamide structure may contribute to pain modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating pathways involved in pain and inflammation.
- Cell Cycle Disruption : By affecting the mitotic spindle formation, these compounds can lead to apoptosis in rapidly dividing cells such as cancer cells.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting chloroacetyl chloride with a secondary amine precursor (e.g., N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)amine) under reflux in a solvent like toluene or dichloromethane. Triethylamine is often added as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification is achieved through recrystallization or column chromatography .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Key characterization methods include:
- IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, C-Cl stretch ~700 cm⁻¹) .
- NMR spectroscopy : ¹H NMR confirms substituent environments (e.g., thiophene protons at δ 6.5–7.0 ppm, methyl groups at δ 2.0–2.5 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) and aromatic carbons .
- Mass spectrometry : Provides molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What safety protocols are essential during its synthesis and handling?
Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation/contact due to potential irritancy (amide/chloro groups). Quench reactions with ice to control exothermic steps, and dispose of waste via approved chemical protocols. Store at room temperature in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation. Lower temperatures (e.g., 0–5°C) may suppress side reactions during sensitive steps .
- Workup : Use solid-phase extraction (C-18 columns) or liquid-liquid extraction (ethyl acetate/water) to isolate polar degradates .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from conformational flexibility or crystal packing effects. Single-crystal X-ray diffraction provides definitive bond lengths/angles and hydrogen-bonding networks. For example, twisted conformations of aromatic rings in the solid state (e.g., 79.7° dihedral angle between thiophene and phenyl groups) can explain spectral deviations . Computational methods (DFT) can model solution-phase conformers for comparison .
Q. What computational approaches are used to predict biological activity or degradation pathways?
- Molecular docking : Dock the compound into target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina. Focus on hydrogen-bonding interactions with amide/chloro groups .
- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with pesticidal or antimicrobial activity using datasets from analogs .
- Degradation studies : Use LC-MS to identify metabolites (e.g., ethanesulfonic acid degradates) and propose pathways via density functional theory (DFT) .
Q. How is regioselectivity achieved in functionalization reactions involving the thiophene moiety?
Electrophilic substitution on the 5-methylthiophene ring is directed by the methyl group (electron-donating), favoring reactivity at the 3-position. For example, bromination or nitration under mild conditions (e.g., H2SO4/HNO3 at 0°C) yields 3-substituted derivatives. Steric effects from the N-(2-phenylethyl) group further influence selectivity .
Q. Data Contradiction and Methodological Challenges
Q. How can conflicting data on stability under acidic/basic conditions be addressed?
- pH-dependent stability assays : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. For example, chloroacetamides hydrolyze rapidly under alkaline conditions (pH >10) to form glycolic acid analogs.
- Isolation of degradates : Use SPE (C-18) to separate polar degradates (e.g., oxanilic acids) from the parent compound .
Q. What strategies resolve low reproducibility in crystallization for structural studies?
Properties
IUPAC Name |
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-13-7-8-15(20-13)12-18(16(19)11-17)10-9-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPTAJAOYFANH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(CCC2=CC=CC=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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